(3,4-Dimethylphenyl)(furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3,4-Dimethylphenyl)(furan-2-yl)methanone” is a type of chemical entity . It’s a chemical compound with a mass of 200.2337 dalton .
Synthesis Analysis
The compound was synthesized in a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as commercial starting reagents through a sequence of Povarov cycloaddition reaction/ N-furoylation processes .Molecular Structure Analysis
The structure of the compound was fully characterized by IR, 1H, 13C-NMR, and X-ray diffraction data .Chemical Reactions Analysis
The compound was synthesized using a two-step strategy of Povarov cycloaddition and N-furoylation process sequence .Physical And Chemical Properties Analysis
The compound has a molecular weight of 200.2337 dalton . More specific physical and chemical properties were not found in the available resources.Scientific Research Applications
Protein Tyrosine Kinase Inhibitory Activity
A series of novel furan-2-yl (phenyl)methanone derivatives, including “(3,4-Dimethylphenyl)(furan-2-yl)methanone”, were synthesized and their structures were established on the basis of 1H-NMR, 13C-NMR and mass spectral data . These compounds were screened for their in vitro protein tyrosine kinase inhibitory activity . Several new derivatives exhibited promising activity, which, in some cases, was identical to, or even better than that of genistein, a positive reference compound .
Anticancer Activity
The protein tyrosine kinase inhibitory activity of these compounds also suggests potential anticancer applications . Protein kinases play an important role as cell function regulators in signal transduction pathways that regulate a number of cellular functions, such as proliferation, growth, differentiation, death and various regulatory mechanisms . A variety of tumor types have dysfunctional growth factor receptor tyrosine kinases, which result in inappropriate mitogenic signaling .
Synthesis of Pharmaceuticals
Furan is processed from furfural, which is an organic compound obtained from biomass feedstock . Thus, furan is a green and environmentally friendly material. It is used to produce pharmaceuticals . “(3,4-Dimethylphenyl)(furan-2-yl)methanone” being a furan derivative, can be used in the synthesis of pharmaceuticals .
Production of Resin
Furan is also used to produce resin . Therefore, “(3,4-Dimethylphenyl)(furan-2-yl)methanone” can potentially be used in the production of resin .
Agrochemical Production
Furan is used in the production of agrochemicals . Therefore, “(3,4-Dimethylphenyl)(furan-2-yl)methanone” can potentially be used in the production of agrochemicals .
Production of Lacquers
Furan is used in the production of lacquers . Therefore, “(3,4-Dimethylphenyl)(furan-2-yl)methanone” can potentially be used in the production of lacquers .
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives have been shown to inhibit protein tyrosine kinases , which play a key role in signal transduction pathways that regulate cellular functions such as proliferation, growth, differentiation, and death .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to affect a broad range of biological activities, suggesting that they may impact multiple biochemical pathways .
Result of Action
Similar compounds have shown potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties . These effects suggest that (3,4-Dimethylphenyl)(furan-2-yl)methanone may have similar impacts on a molecular and cellular level.
properties
IUPAC Name |
(3,4-dimethylphenyl)-(furan-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9-5-6-11(8-10(9)2)13(14)12-4-3-7-15-12/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOTZZJPIQTQII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CO2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355547 |
Source
|
Record name | (3,4-dimethylphenyl)(furan-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethylphenyl)(furan-2-yl)methanone | |
CAS RN |
15817-47-7 |
Source
|
Record name | (3,4-dimethylphenyl)(furan-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.